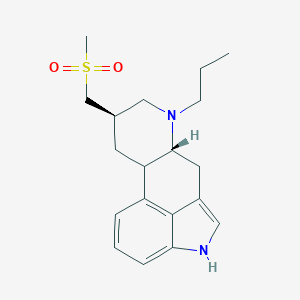

Pergolide sulfone

Beschreibung

Eigenschaften

CAS-Nummer |

72822-03-8 |

|---|---|

Molekularformel |

C19H26N2O2S |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 |

InChI-Schlüssel |

BRFHHAXHZFOBNY-MZMPZRCHSA-N |

Isomerische SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |

Kanonische SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |

Piktogramme |

Irritant |

Synonyme |

(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pergolide Sulfone: A Technical Guide to its Synthesis, Discovery, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide (B1684310), an ergot derivative, has long been recognized as a potent dopamine (B1211576) receptor agonist, primarily utilized in the management of Parkinson's disease.[1][2] Its therapeutic effects are mediated through the stimulation of dopamine D1 and D2 receptors in the brain.[1] The metabolic fate of pergolide in vivo leads to the formation of several metabolites, among which pergolide sulfone has emerged as a compound of significant interest.[3] This technical guide provides an in-depth overview of the synthesis, discovery, and pharmacological characterization of this compound, a major metabolite of pergolide. The document details its receptor binding affinity, outlines experimental protocols for its synthesis and analysis, and illustrates the key signaling pathways it modulates.

Discovery and Pharmacological Activity

This compound was identified as a principal metabolite of pergolide.[4] Subsequent pharmacological investigations revealed that it is not an inactive byproduct but rather a potent dopamine agonist in its own right.[3] Studies have demonstrated that this compound exhibits significant affinity for dopamine receptors, contributing to the overall therapeutic effect of the parent drug.[3]

Dopamine Receptor Binding Affinity

The affinity of this compound for dopamine receptors has been quantified through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potency and selectivity. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor Target | Ki (nmol/l) |

| Pergolide | Dopamine Receptors | 2.5 |

| This compound | Dopamine Receptors | 4.6 |

| Pergolide Sulfoxide (B87167) | Dopamine Receptors | 15.5 |

| Despropyl Pergolide | Dopamine Receptors | 58.6 |

| Despropyl Pergolide Sulfoxide | Dopamine Receptors | 158.8 |

| Data from bovine striatal membranes using ³H-dopamine as the radioligand.[3] |

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of the sulfide (B99878) moiety of pergolide. While microbial transformation of pergolide to its sulfoxide and sulfone has been reported, a controlled chemical synthesis is essential for producing the compound for research and analytical purposes.[4] The following protocol describes a general method for the oxidation of a sulfide to a sulfone, which can be applied to the synthesis of this compound from pergolide.

Experimental Protocol: Oxidation of Pergolide to this compound

Materials:

-

Pergolide

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30%)

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve pergolide in glacial acetic acid in a round bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide to the stirred solution. The amount of hydrogen peroxide should be at least two molar equivalents to ensure complete oxidation to the sulfone.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Dopamine D2 Receptor Competition Binding Assay

This protocol outlines a standard radioligand competition binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]-Spiperone (radioligand)

-

This compound (test compound)

-

Haloperidol (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the cell membrane preparation, and the various concentrations of this compound.

-

For determining total binding, add assay buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of haloperidol.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a deuterated analog)

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a microcentrifuge tube containing a plasma sample, add a known amount of the internal standard.

-

Add three volumes of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

Caption: Dopamine D2 receptor signaling pathway activated by this compound.

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound, a major metabolite of pergolide, is a potent dopamine receptor agonist with significant pharmacological activity. This technical guide has provided a comprehensive overview of its discovery, synthesis, and methods for its characterization and quantification. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific downstream signaling events and the in vivo pharmacological profile of this compound will continue to enhance our understanding of its contribution to the therapeutic effects of pergolide.

References

- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of pergolide with central dopaminergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pergolide Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide (B1684310) is an ergot derivative and a potent dopamine (B1211576) receptor agonist at both D1 and D2 receptor sites, historically used as an adjunctive treatment for Parkinson's disease.[1][2] Following administration, pergolide undergoes extensive metabolism, resulting in at least 10 identified metabolites.[1] Among these, pergolide sulfone is a significant metabolite, which, along with pergolide sulfoxide, has been shown to be a pharmacologically active dopamine agonist in animal models.[1][3] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of the parent drug's overall activity, distribution, and potential for further development.

This technical guide provides a detailed overview of the known physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

The following table summarizes the available physicochemical data for this compound. For context and comparison, data for the parent compound, pergolide, is also included where available, as specific experimental values for this compound are not extensively published.

| Property | This compound | Pergolide (Parent Compound) | Data Source |

| CAS Number | 72822-03-8 | 66104-22-1 | [2] |

| Molecular Formula | C₁₉H₂₆N₂O₂S | C₁₉H₂₆N₂S | [2][4] |

| Molar Mass | 346.49 g/mol | 314.49 g/mol | [4][5] |

| Melting Point | 190-193 °C | 217.5 °C | [5] |

| pKa (Strongest Basic) | Data Not Available | 9.49 | [2] |

| logP | Data Not Available | 4.23 | [2] |

| Solubility | Data Not Available | Sparingly soluble in DMF, methanol; slightly soluble in water. | [5] |

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are standardized within the pharmaceutical industry.[6] The following sections outline the general methodologies for key experiments.

Determination of Melting Point

The melting point is a critical indicator of purity. It is typically determined using Differential Scanning Calorimetry (DSC), which measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: Differential Scanning Calorimeter.

-

Protocol:

-

A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the behavior of a compound in physiological environments. Potentiometric titration is a common and reliable method.

-

Apparatus: Automated potentiometric titrator with a pH electrode.

-

Protocol:

-

A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like 66% dimethylformamide (DMF)/water, to ensure solubility.[5]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is calculated from the pH at the half-equivalence point of the titration curve.

-

LogP (Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its absorption and distribution characteristics. The shake-flask method is the traditional approach.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Protocol:

-

A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

-

A volume of this solution is mixed with a volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand until the phases have completely separated.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Pharmacology and Signaling Pathways

This compound, like its parent compound, is a dopamine agonist.[1][3] Pergolide primarily exerts its therapeutic effect by directly stimulating post-synaptic dopamine D1 and D2 receptors.[1][7][8] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is associated with Gi proteins.[2] Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the inhibition of prolactin secretion.[2]

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Receptor Binding Affinity

To quantify the interaction of this compound with dopamine receptors, a competitive receptor-ligand binding assay is a standard and effective method.[9][10] This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor. The resulting data are used to calculate the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand), which is a measure of the compound's binding affinity.[9][11]

Caption: Workflow for a Competitive Receptor Binding Assay.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Pergolide [drugfuture.com]

- 6. labinsights.nl [labinsights.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pergolide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pergolide Sulfone: A Technical Guide to its Mechanism of Action as a Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide (B1684310), an ergot-derived dopamine (B1211576) agonist, has been utilized in the management of Parkinson's disease. Its pharmacological activity is not solely attributed to the parent compound but also to its active metabolites, including pergolide sulfone. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a dopamine agonist, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Pergolide exerts its therapeutic effects through agonism at dopamine receptors, primarily within the D2-like family (D2, D3, D4) which are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). It also demonstrates activity at D1-like receptors (D1, D5), which are Gs-coupled and stimulate adenylyl cyclase. The metabolic conversion of pergolide to this compound is a critical aspect of its overall pharmacological profile. In vivo studies have demonstrated that this compound is a potent dopamine agonist, exhibiting activity comparable to that of pergolide itself.[1] This guide focuses on elucidating the specific interactions and functional consequences of this compound at dopamine receptors.

Quantitative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. Radioligand binding assays are the standard method for quantifying this interaction, typically expressed as the inhibition constant (Ki). The available data for pergolide and its metabolites, including this compound, in bovine striatal membranes are summarized below.

| Compound | Ki (nmol/l) for inhibition of ³H-dopamine binding |

| Pergolide | 2.5[2] |

| This compound | 4.6 [2] |

| Pergolide Sulfoxide | 15.5[2] |

Table 1: Binding Affinities of Pergolide and its Metabolites at Dopamine Receptors in Bovine Striatal Membranes.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following sections detail the probable protocols for the key assays used to characterize the dopaminergic activity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for dopamine receptors.

Materials:

-

Bovine striatal membranes (source of dopamine receptors)

-

³H-dopamine (radioligand)

-

This compound (test compound)

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize bovine striatum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances. Resuspend the final pellet in the incubation buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of ³H-dopamine, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled dopamine).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by quantifying the intracellular levels of the second messenger, cyclic AMP (cAMP).

Objective: To determine the functional activity (EC50 and efficacy) of this compound at D1 and D2 dopamine receptors.

Materials:

-

Cell lines expressing human D1 or D2 dopamine receptors (e.g., HEK293 or CHO cells)

-

This compound (test compound)

-

Forskolin (B1673556) (an adenylyl cyclase activator, for D2 receptor assays)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and reagents

Protocol for D1 Receptor (Gs-coupled):

-

Cell Culture: Culture the D1-expressing cells to an appropriate density in multi-well plates.

-

Compound Treatment: Replace the culture medium with a buffer containing varying concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy).

Protocol for D2 Receptor (Gi-coupled):

-

Cell Culture: Culture the D2-expressing cells to an appropriate density in multi-well plates.

-

Compound and Forskolin Treatment: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: Incubate the plates at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is measured. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 (which corresponds to the EC50 for inhibition).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for clarity and comprehension. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflow for characterizing this compound's mechanism of action.

Conclusion

The available evidence strongly indicates that this compound is a pharmacologically active metabolite of pergolide, exhibiting significant affinity for dopamine receptors and functioning as a potent dopamine agonist. Its mechanism of action involves the direct stimulation of both D1-like and D2-like dopamine receptors, leading to the modulation of intracellular cAMP levels. For a more complete understanding, further research is warranted to delineate the precise binding affinities and functional potencies of this compound at the individual D1, D2, and D3 receptor subtypes. Such data will be invaluable for the continued development and optimization of dopaminergic therapies.

References

Pergolide Sulfone: A Technical Overview of Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dopamine (B1211576) receptor binding affinity of pergolide (B1684310) sulfone, a significant metabolite of the ergoline-derived dopamine agonist, pergolide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in neuropharmacology.

Core Findings: Dopamine Receptor Binding Affinities

The binding affinities of pergolide and its primary metabolites, pergolide sulfone and pergolide sulfoxide, for dopamine receptors were investigated in bovine striatal membranes. The following table summarizes the inhibition constants (Ki) determined through competitive binding assays against ³H-dopamine. Lower Ki values are indicative of a higher binding affinity.

| Compound | Ki (nmol/l) |

| Pergolide | 2.5 |

| This compound | 4.6 |

| Pergolide Sulfoxide | 15.5 |

Data sourced from in vitro studies on bovine striatal membranes.[1]

These results demonstrate that while pergolide exhibits the highest affinity for dopamine receptors, its metabolite, this compound, retains a potent binding affinity, being more potent than pergolide sulfoxide.[1] Further studies have indicated that pergolide and its derivatives also interact with D1 and D2 dopamine receptor subtypes, though with higher Ki concentrations when measured against antagonist ligands such as ³H-Sch23390 (for D1) and ³H-Spiperone (for D2).[1]

Experimental Protocols: Radioligand Binding Assay

The following is a representative, detailed protocol for a radioligand binding assay to determine the competitive binding affinity of compounds like this compound for dopamine receptors, based on methodologies prevalent during the period of the key cited research.

1. Membrane Preparation (Bovine Striatum)

-

Tissue Homogenization: Fresh or frozen bovine striatal tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large cellular debris.

-

Pelleting Membranes: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the cell membranes containing the dopamine receptors.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

Final Resuspension and Storage: The final pellet is resuspended in an assay buffer, and protein concentration is determined (e.g., using a BCA assay). Aliquots are stored at -80°C until use.

2. Competitive Radioligand Binding Assay

-

Assay Components: The assay is typically performed in 96-well plates with a final reaction volume of 250 µL per well. Each well contains:

-

Membrane Preparation: 150 µL of the prepared bovine striatal membranes (containing a specific amount of protein, e.g., 50-120 µg).

-

Radioligand: 50 µL of a solution containing a radiolabeled ligand that binds to dopamine receptors (e.g., ³H-dopamine or ³H-spiperone) at a concentration near its dissociation constant (Kd).

-

Competing Compound: 50 µL of the test compound (e.g., this compound) at various concentrations, or buffer for total binding determination.

-

-

Incubation: The plates are incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.

-

Defining Non-Specific Binding: A set of wells will contain a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding of the radioligand.

3. Filtration and Scintillation Counting

-

Termination of Reaction: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying and Scintillation: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then counted using a scintillation counter.

4. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC50 Determination: The data is plotted as specific binding versus the log of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing a Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

Pergolide and its metabolites are known to act as agonists at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. These two receptor families are coupled to different G-proteins and initiate distinct downstream signaling cascades.

D1 Receptor Signaling

D1-like receptors are typically coupled to Gαs/olf G-proteins. Agonist binding, such as by pergolide or its active metabolites, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Caption: Simplified D1 receptor signaling cascade.

D2 Receptor Signaling

In contrast, D2-like receptors are coupled to Gαi/o G-proteins. Agonist binding to D2 receptors inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity. This leads to a disinhibition of Protein Phosphatase-1 (PP-1), which can dephosphorylate various substrates.

Caption: Simplified D2 receptor signaling cascade.

References

An In-Depth Technical Guide to In Vitro Functional Assays for Pergolide Sulfone Activity

Introduction

Pergolide (B1684310), a synthetic ergoline (B1233604) derivative, is recognized as a potent, direct-acting dopamine (B1211576) agonist.[1] Its activity extends to both D1 and D2 families of dopamine receptors.[1] Upon administration, pergolide is metabolized into several compounds, including pergolide sulfone.[2] Research has established that this compound is not an inactive metabolite; rather, it is a potent dopamine agonist with an activity profile similar to its parent compound, pergolide.[3] This finding underscores the importance of characterizing its specific interactions with dopamine receptor subtypes.

This technical guide provides an in-depth overview of the core in vitro functional assays used to elucidate the activity of this compound at dopamine receptors. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of dopaminergic compounds. The guide details the theoretical basis of key assays, provides comprehensive experimental protocols, and presents quantitative data for comparative analysis.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[][5][6] Their activation initiates distinct intracellular signaling cascades.

-

D1-like Receptors: These receptors are canonically coupled to Gαs/olf proteins.[5][7] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[5][7]

-

D2-like Receptors: These receptors are primarily coupled to Gαi/o proteins.[5][6] Agonist binding inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][8] D2-like receptors can also modulate other pathways through the liberation of Gβγ subunits, affecting ion channels and phospholipases.[6]

Pergolide and its sulfone metabolite are known to act as agonists at both D1 and D2 receptors, though their affinity is generally higher for the D2 subtype.[1][3]

Key In Vitro Functional Assays

To assess the activity of this compound, a suite of in vitro assays is employed to measure its binding affinity and functional potency at dopamine receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] They utilize a radioactively labeled ligand to quantify its binding to a target.

Principle: Competition binding assays are most commonly used to determine the affinity (Ki) of an unlabeled compound like this compound.[9][10] In this setup, a fixed concentration of a high-affinity radioligand for a specific dopamine receptor subtype (e.g., ³H-Spiperone for D2 receptors) is incubated with a tissue homogenate or cell membranes expressing the receptor.[11][12] Increasing concentrations of the unlabeled test compound (this compound) are added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

cAMP Accumulation Assays

These assays directly measure the functional consequence of dopamine receptor activation on its primary signaling pathway: the modulation of adenylyl cyclase activity.[13] They are crucial for distinguishing between agonist, antagonist, and inverse agonist activity.

Principle: The assay measures changes in intracellular cAMP levels in cells expressing the dopamine receptor of interest.

-

For D1-like (Gαs-coupled) receptors: An agonist like this compound will directly stimulate cAMP production.

-

For D2-like (Gαi-coupled) receptors: An agonist will inhibit cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556). The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.[8]

Modern assays often use fluorescence resonance energy transfer (FRET) or enzyme-fragment complementation (EFC) based biosensors for detection, providing a quantifiable signal that is inversely proportional to the amount of cAMP produced.[8][14]

[³⁵S]GTPγS Binding Assays

This functional assay directly measures G-protein activation following receptor stimulation by an agonist.

Principle: In the inactive state, a G-protein is bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. By measuring the incorporation of radioactivity into cell membranes, one can directly quantify agonist-induced G-protein activation.[15] The potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding can be determined and compared to a reference agonist like dopamine.[15]

Quantitative Data Summary

The following table summarizes in vitro binding affinities of pergolide and its metabolites for dopamine receptors from bovine striatal membranes. This data highlights the potent activity of this compound.

| Compound | Ki (nmol/l) for inhibiting ³H-dopamine binding[11] |

| Pergolide | 2.5 |

| This compound | 4.6 |

| Pergolide Sulfoxide | 15.5 |

| Despropyl Pergolide | 58.6 |

| Despropyl Pergolide Sulfoxide | 158.8 |

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: D2 Receptor Competition Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature.[11][12][15]

-

Membrane Preparation:

-

Homogenize bovine striatal tissue or harvested cells expressing the human D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a competing ligand (e.g., 10 µM haloperidol).

-

50 µL of radioligand (e.g., 0.2 nM [³H]Spiperone).

-

50 µL of membrane suspension (50-100 µg protein).

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: D2 Receptor Functional cAMP Inhibition Assay

This protocol is a generalized procedure for a cell-based assay.[8][16]

-

Cell Culture:

-

Culture a cell line stably expressing the human D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells) in the appropriate growth medium.

-

Seed the cells into a 384-well assay plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

-

Assay Procedure:

-

Remove the growth medium and replace it with 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]

-

Add 10 µL of this compound dilutions to the wells.

-

Add 10 µL of forskolin to all wells (except the basal control) to a final concentration that elicits approximately 80% of the maximal response (e.g., 1-10 µM, to be determined empirically).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or LANCE). Follow the manufacturer's instructions for adding detection reagents.

-

Typically, this involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis:

-

Read the plate using a plate reader compatible with the detection technology.

-

Normalize the data, setting the forskolin-only wells as 100% activity and basal wells as 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the EC50 value, which represents the potency of this compound as an agonist.

-

References

- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 8. innoprot.com [innoprot.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pergolide Sulfone: A Technical Overview of a Dopamine Receptor Agonist

FOR IMMEDIATE RELEASE

This whitepaper provides a detailed technical guide on pergolide (B1684310) sulfone, a significant metabolite of the dopamine (B1211576) agonist pergolide. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physicochemical properties, and its interaction with dopamine receptors, including relevant experimental protocols and a proposed signaling pathway.

Core Chemical and Physical Data

Pergolide sulfone, identified by the CAS Number 72822-03-8 , is a key metabolite of the ergoline-derivative dopamine agonist, pergolide.[1][2][3][4] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 72822-03-8 | [1][2][3][4] |

| Molecular Formula | C19H26N2O2S | [1][2][3][5] |

| Molecular Weight | 346.49 g/mol | [1][5] |

| IUPAC Name | (8β)-8-[(Methylsulfonyl)methyl]-6-propylergoline | [2] |

| SMILES | CCCN1C--INVALID-LINK--CS(=O)(=O)C | [5] |

| InChI | InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | [5] |

| Melting Point | 190-193 °C | |

| Appearance | Solid (presumed) | |

| Solubility | Data not readily available. General solubility of sulfones varies based on the overall molecular structure. | |

| Stability | This compound is a known degradation product of pergolide, particularly through photodegradation. Pergolide in aqueous solution is unstable and sensitive to light and temperature. |

Chemical Structure

The chemical structure of this compound is characterized by the ergoline (B1233604) ring system, with a propyl group at the 6-position and a methylsulfonylmethyl group at the 8β-position.

(Image of the chemical structure of this compound)

Synthesis

Proposed Synthesis Workflow

Biological Activity and Receptor Affinity

This compound is a potent dopamine receptor agonist, exhibiting significant affinity for dopamine D2 receptors. Its biological activity is comparable to that of its parent compound, pergolide.

Dopamine Receptor Affinity

The affinity of this compound for dopamine receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Ki (nM) at Dopamine Receptors |

| Pergolide | 2.5 |

| This compound | 4.6 |

| Pergolide Sulfoxide | 15.5 |

Data from a study using ³H-dopamine binding to bovine striatal membranes.

Experimental Protocols

Dopamine Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of compounds like this compound for dopamine receptors, based on established methodologies.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 receptors in bovine striatal membranes using [³H]-spiperone as the radioligand.

Materials:

-

Bovine striatal tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]-spiperone (radioligand)

-

This compound (test compound)

-

Haloperidol (B65202) (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen bovine striatal tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-spiperone and a fixed amount of the membrane preparation.

-

To separate sets of tubes, add increasing concentrations of this compound (for the competition curve) or a high concentration of haloperidol (for non-specific binding).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

As a dopamine D2 receptor agonist, this compound is expected to modulate intracellular signaling pathways primarily through the Gαi/o protein-coupled receptor cascade. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). While direct studies on the downstream signaling of this compound are limited, the following pathway is proposed based on its agonistic activity at D2 receptors.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available. However, it is known to be a bioactive metabolite of pergolide.[6] The pharmacokinetics of the parent drug, pergolide, have been studied in various species, including humans and horses.[6] Pergolide is rapidly absorbed and undergoes extensive first-pass metabolism, with a relatively long half-life.[6] The presence and activity of the sulfone metabolite contribute to the overall and prolonged pharmacological effects of pergolide administration.[6]

Conclusion

This compound is a potent, active metabolite of pergolide with significant affinity for dopamine D2 receptors. Its chemical and pharmacological properties make it an important molecule for consideration in the study of dopaminergic systems and the development of related therapeutics. Further research into its specific synthesis, detailed signaling cascades, and in vivo pharmacokinetic profile will provide a more complete understanding of its role and potential applications.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. researchgate.net [researchgate.net]

- 4. Pergolide: multiple-dose pharmacokinetics in patients with mild to moderate Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of adenylate cyclase in rat striatum by pergolide: influence of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of pergolide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Pergolide Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide (B1684310) sulfone is an active metabolite of the ergoline-derived dopamine (B1211576) agonist, pergolide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of pergolide sulfone, with a focus on its interaction with dopaminergic systems. While detailed characterization is limited in publicly available literature, this document synthesizes the existing data on its receptor binding affinity, functional activity, and in vivo effects. The guide also includes detailed, representative experimental protocols for key assays relevant to its pharmacological assessment and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Pergolide, a potent dopamine receptor agonist, has been utilized in the management of Parkinson's disease.[1][2] Upon administration, pergolide undergoes extensive metabolism, leading to the formation of several metabolites, including this compound.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of the parent drug's therapeutic effects and potential side effects. This compound has been identified as a pharmacologically active metabolite, exhibiting significant dopamine agonist properties.[3][4] This guide aims to consolidate the available data on this compound to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.

Receptor Binding Profile

The affinity of a compound for various receptors is a critical determinant of its pharmacological action. The primary mechanism of action for pergolide and its active metabolites is through direct stimulation of dopamine receptors.

Dopamine Receptor Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of this compound for dopamine receptors. One key study utilized bovine striatal membranes to assess the displacement of ³H-dopamine. The results demonstrated that this compound exhibits a high affinity for dopamine receptors.[3] While this study provides a valuable insight into its general dopaminergic activity, specific affinity data for individual dopamine receptor subtypes (D1, D2, D3, D4, D5) are not extensively available in the public domain. The available data indicates that pergolide derivatives, including the sulfone, do inhibit the binding of selective antagonists to both D1 and D2 receptors, suggesting a broad interaction with the dopamine receptor family.[3]

Table 1: Dopamine Receptor Binding Affinity of this compound

| Compound | Radioligand | Tissue Source | Kᵢ (nmol/L) | Reference |

| This compound | ³H-dopamine | Bovine Striatal Membranes | 4.6 | [3] |

Functional Activity

Functional assays are essential to characterize the intrinsic activity of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.

Dopaminergic Activity

This compound has been confirmed to be a potent dopamine agonist.[4] In vivo studies in rats have shown that this compound is as effective as the parent compound, pergolide, in producing neurochemical changes consistent with dopamine receptor stimulation. Specifically, administration of this compound leads to an increase in acetylcholine (B1216132) levels and a decrease in the levels of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[3] These effects are indicative of agonism at presynaptic dopamine autoreceptors, which inhibit dopamine synthesis and release, and postsynaptic dopamine receptors.

Due to the lack of specific in vitro functional data such as EC₅₀ and Eₘₐₓ values from assays like cAMP accumulation or calcium mobilization for this compound, a quantitative comparison of its potency and efficacy at individual dopamine receptor subtypes with pergolide is not possible at this time.

In Vivo Pharmacology

Animal models provide a crucial platform for understanding the physiological and behavioral effects of a compound. The in vivo profile of this compound has been investigated to confirm its dopamine agonist activity.

Neurochemical Effects

As mentioned previously, in vivo studies in rats have demonstrated that this compound effectively modulates neurochemical markers of dopaminergic activity in the striatum. Its ability to increase acetylcholine levels and decrease dopamine metabolite levels is comparable to that of pergolide, indicating that it significantly contributes to the overall in vivo dopaminergic effects of the parent drug.[3]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a standard procedure for determining the binding affinity of a test compound to dopamine D2 receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]Spiperone (a D2/D3 receptor antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of 10 µM haloperidol, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.

-

Test Compound: 25 µL of serially diluted this compound, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Functional Assay (Representative Protocol)

This protocol outlines a method to assess the functional activity of a test compound as an agonist at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the dopamine D2 receptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.

-

Stimulant: Forskolin (B1673556).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Test Compound: this compound, serially diluted.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates and a microplate reader.

Procedure:

-

Cell Culture and Plating: Culture the cells in appropriate growth medium. Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Assay:

-

Aspirate the growth medium and wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing serially diluted this compound to the appropriate wells.

-

Add 50 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist) using non-linear regression analysis.

-

Visualizations

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The D2-like receptors, including the D2 receptor, primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Agonist binding to the D2 receptor activates Gαi/o, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Workflows

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of pergolide that contributes to the parent drug's overall dopamine agonist activity. The available data confirm its high affinity for dopamine receptors and its efficacy as a dopamine agonist in vivo. However, a detailed pharmacological characterization, including its binding affinity and functional potency at a wider range of dopamine, serotonin (B10506), and adrenergic receptor subtypes, is currently lacking in the public literature.

Future research should focus on:

-

Comprehensive Receptor Profiling: Determining the Kᵢ values of this compound at all dopamine receptor subtypes, as well as at various serotonin and adrenergic receptors, to better understand its selectivity and potential for off-target effects.

-

Quantitative Functional Analysis: Measuring the EC₅₀ and Eₘₐₓ values of this compound at these receptors to quantify its potency and efficacy.

-

In Vivo Behavioral Studies: Conducting a broader range of behavioral assays to further elucidate its functional consequences in relevant animal models.

A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the clinical effects of pergolide and may inform the development of future dopaminergic therapies.

References

- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

Pergolide Sulfone: An In-depth Technical Guide on its Role as a Key Metabolite of Pergolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide (B1684310), a synthetic ergot derivative, has long been recognized for its potent agonist activity at dopamine (B1211576) D1 and D2 receptors. While the pharmacological effects of the parent drug are well-documented, a comprehensive understanding of its metabolic fate is crucial for a complete toxicological and pharmacological profile. This technical guide focuses on pergolide sulfone, a significant metabolite of pergolide, providing a detailed overview of its formation, pharmacological activity, and the analytical methodologies used for its detection and quantification. Pergolide undergoes extensive first-pass metabolism, and its metabolic profile can vary among individuals.[1][2] At least ten metabolites have been identified, with pergolide sulfoxide (B87167) and this compound being notable for their dopamine agonist activity in animal studies.[3]

Metabolic Pathway of Pergolide

The biotransformation of pergolide primarily involves oxidation and N-dealkylation. The formation of this compound occurs through the oxidation of the sulfur atom in the methylthio group of the parent molecule. This metabolic pathway is a critical aspect of pergolide's disposition in the body.

Metabolic Transformation of Pergolide to this compound

Pharmacological Activity of Pergolide and its Metabolites

Both pergolide and its sulfone and sulfoxide metabolites exhibit pharmacological activity, primarily as dopamine receptor agonists. Understanding the receptor binding affinities of these compounds is essential for elucidating their overall effect.

Dopamine Receptor Binding Affinities

Studies have shown that this compound retains significant affinity for dopamine receptors, contributing to the overall pharmacological effect observed after pergolide administration. The binding affinities of pergolide and its metabolites have been determined in vitro using bovine striatal membranes.

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) |

| Pergolide | 447 | 0.86 |

| This compound | - | - |

| Pergolide Sulfoxide | - | - |

| Data on the specific Ki values for this compound and sulfoxide at D1 and D2 receptors from the searched literature is not available. |

Experimental Protocols

The accurate quantification of pergolide and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the most common and sensitive method for this purpose.

Protocol 1: Quantification of Pergolide in Plasma using UPLC-MS/MS

This protocol is based on a method developed for the determination of pergolide in horse plasma and can be adapted for other biological matrices.[4]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Inject an aliquot onto the UPLC-MS/MS system.

2. UPLC Conditions

-

Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. MS/MS Conditions (for Pergolide)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pergolide: Precursor Ion (m/z) 315.2 → Product Ion (m/z) 208.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

-

Cone Voltage: Optimized for the specific instrument.

Note on this compound Analysis: While a detailed validated method for the simultaneous quantification of pergolide and this compound was not found in the searched literature, the above protocol can be adapted. The MRM transition for this compound would need to be determined based on its molecular weight (346.49 g/mol ). A likely precursor ion would be [M+H]+ at m/z 347.5. The product ion would need to be determined by fragmentation analysis.

Protocol 2: In Vitro Metabolism of Pergolide using Human Liver Microsomes

This protocol is a general method to identify the enzymes responsible for pergolide metabolism.

1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

Pergolide (e.g., 1 µM)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride

-

-

For reactions involving specific CYP450 inhibitors, pre-incubate the microsomes with the inhibitor for a specified time before adding pergolide.

-

Initiate the reaction by adding NADPH (1 mM).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

2. Sample Analysis

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by UPLC-MS/MS to quantify the depletion of pergolide and the formation of this compound.

3. Data Analysis

-

Compare the rate of this compound formation in the presence and absence of specific CYP450 inhibitors to identify the contributing enzymes.

Experimental Workflow for CYP450 Phenotyping

Dopamine Receptor Signaling Pathways

Pergolide and this compound exert their effects by stimulating dopamine receptors. The downstream signaling cascades initiated by D1 and D2 receptor activation are complex and lead to various cellular responses.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1-like dopamine receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Dopamine D2 Receptor Signaling Pathway

In contrast to D1 receptors, activation of D2-like dopamine receptors (D2, D3, and D4) is primarily coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

An In-depth Technical Guide on the Exploratory Studies of Pergolide Sulfone's Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide (B1684310), a potent dopamine (B1211576) receptor agonist, undergoes extensive metabolism, giving rise to several metabolites, including pergolide sulfone. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its interaction with dopamine receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development. While direct comparative functional potency data such as EC50 values for this compound remain elusive in publicly available literature, existing binding affinity and in vivo neurochemical data strongly suggest it is a pharmacologically active metabolite with significant dopamine agonist properties, comparable to the parent compound.

Introduction

Pergolide is a synthetic ergot derivative that has been utilized for its potent agonistic activity at dopamine D2 and D1 receptors.[1] Its therapeutic effects are primarily attributed to the direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system. The metabolism of pergolide is extensive, leading to the formation of at least 10 metabolites, among which this compound and pergolide sulfoxide (B87167) have been identified as pharmacologically active.[1] Understanding the specific effects of these metabolites is crucial for a complete comprehension of pergolide's overall pharmacological profile, including its efficacy and potential side effects. This guide focuses on the exploratory studies of this compound, summarizing its known effects and the methodologies used to elucidate them.

Quantitative Data Presentation

The following tables summarize the available quantitative data for pergolide and its primary metabolites, this compound and pergolide sulfoxide.

Table 1: Dopamine Receptor Binding Affinities

This table presents the inhibitor constants (Ki) for pergolide and its metabolites at dopamine receptors from bovine striatal membranes. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nmol/L) for ³H-dopamine binding |

| Pergolide | 2.5[2] |

| This compound | 4.6[2] |

| Pergolide Sulfoxide | 15.5[2] |

| Despropyl Pergolide | 58.6[2] |

| Despropyl Pergolide Sulfoxide | 158.8[2] |

Data from competitive binding assays using ³H-dopamine in bovine striatal membranes.[2]

Table 2: In Vivo Neurochemical Effects in Rats

This table qualitatively summarizes the in vivo effects of pergolide and its metabolites on striatal neurochemistry in rats.

| Compound | Effect on Striatal Acetylcholine (B1216132) Levels | Effect on Striatal Dopamine Metabolite (DOPAC & HVA) Levels |

| Pergolide | Increase[2] | Decrease[2] |

| This compound | As effective as pergolide[2] | As effective as pergolide[2] |

| Pergolide Sulfoxide | As effective as pergolide[2] | As effective as pergolide[2] |

| Despropyl Pergolide | Marginally effective increase[2] | Not reported |

| Despropyl Pergolide Sulfoxide | Marginally effective increase[2] | Not reported |

DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of pergolide and its metabolites.

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to dopamine receptors.

-

Objective: To determine the inhibitor constant (Ki) of test compounds (e.g., pergolide, this compound) for dopamine receptors.

-

Materials:

-

Bovine striatal membranes (or other tissue/cell preparations expressing dopamine receptors).

-

Radioligand (e.g., ³H-dopamine or a specific D2 antagonist like ³H-spiperone).

-

Test compounds (pergolide and its metabolites).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a known dopamine agonist or antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Functional Assay: Measurement of Striatal Acetylcholine and Dopamine Metabolites

This protocol describes a general approach for assessing the in vivo effects of dopamine agonists on neurochemical levels in the rat striatum.

-